N,N-dimethylpropanethioamide
Overview
Description
N,N-Dimethylpropanethioamide is an organic compound with the molecular formula C5H11NS. It is a thioamide derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylpropanethioamide can be synthesized through several methods. One common approach involves the reaction of propionyl chloride with dimethylamine in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{COCl} + \text{HN(CH}_3\text{)}_2 \rightarrow \text{CH}_3\text{CH}_2\text{C(=S)N(CH}_3\text{)}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may include steps such as distillation and recrystallization to purify the compound.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Thioether derivatives.
Scientific Research Applications
N,N-Dimethylpropanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioamide-containing compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethylpropanethioamide involves its ability to coordinate with metal ions through the sulfur atom. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes. The molecular targets and pathways involved in its interactions are primarily related to its thioamide functional group.
Comparison with Similar Compounds
N,N-Dimethylacetamide: Similar in structure but contains an acetamide group instead of a thioamide group.
N,N-Dimethylformamide: Contains a formamide group and is widely used as a solvent in organic synthesis.
N,N-Dimethylpropionamide: Similar to N,N-Dimethylpropanethioamide but lacks the sulfur atom.
Uniqueness: this compound is unique due to its thioamide functional group, which imparts distinct chemical properties compared to its oxygen-containing analogs. The presence of sulfur allows for unique coordination chemistry and reactivity patterns, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
N,N-dimethylpropanethioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-4-5(7)6(2)3/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQSDNKUVNQBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483092 | |
Record name | AGN-PC-0NIAGQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-94-4 | |
Record name | AGN-PC-0NIAGQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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